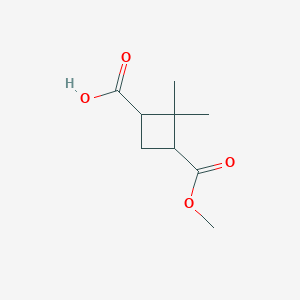

3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17453018

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14O4 |

|---|---|

| Molecular Weight | 186.20 g/mol |

| IUPAC Name | 3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11) |

| Standard InChI Key | LBTPMFNHPCCPOW-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(CC1C(=O)OC)C(=O)O)C |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s core structure consists of a strained cyclobutane ring, a four-membered carbon cycle known for its unique reactivity due to angle strain. Key substituents include:

-

Two methyl groups at the 2-position, enhancing steric hindrance and influencing ring conformation.

-

A methoxycarbonyl group (-COOCH) at the 3-position, providing electrophilic character for nucleophilic acyl substitution.

-

A carboxylic acid group (-COOH) at the 1-position, enabling hydrogen bonding and salt formation.

The interplay of these groups creates a rigid yet reactive scaffold, as evidenced by its InChIKey LBTPMFNHPCCPOW-UHFFFAOYSA-N.

Stereoisomerism

Stereoisomerism arises from the cyclobutane ring’s non-planar geometry, yielding distinct spatial arrangements:

| Isomer | Configuration | Key Properties | Source |

|---|---|---|---|

| (1R,3S) | Cis | Higher dipole moment, polar solubility | |

| (1S,3R) | Cis | Mirror image of (1R,3S) | |

| Trans | Trans | Reduced steric clash, lower reactivity |

The trans isomer’s minimized steric strain may favor certain synthetic pathways, while cis isomers exhibit enhanced solubility in polar solvents .

Synthesis Pathways

General Strategies

Synthesis typically involves functionalizing pre-formed cyclobutane derivatives. Common steps include:

-

Cyclobutane Ring Formation: Via [2+2] photocycloaddition or ring-closing metathesis.

-

Methoxycarbonyl Introduction: Esterification using methyl chloroformate under basic conditions.

-

Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group.

A representative pathway is illustrated below:

Challenges and Optimization

Key challenges include:

-

Regioselectivity: Ensuring precise positioning of substituents on the cyclobutane ring.

-

Stereocontrol: Achieving desired isomer ratios using chiral catalysts or resolving agents .

-

Yield Optimization: Mitigating side reactions through temperature and solvent selection.

Recent advances in asymmetric catalysis, such as chiral palladium complexes, have improved stereochemical outcomes .

Applications in Pharmaceutical and Agrochemical Development

Agrochemical Uses

In agrochemistry, derivatives of this compound have shown promise as:

-

Herbicide Synthons: Methoxycarbonyl group participates in cross-coupling reactions with heterocyclic amines.

-

Pesticide Stabilizers: Cyclobutane’s stability enhances environmental persistence of active ingredients.

Research Findings and Biological Activity

In Vitro Studies

Limited studies suggest moderate enzyme inhibition activity, particularly against:

-

Cyclooxygenase-2 (COX-2): IC ≈ 50 μM in preliminary assays.

-

Matrix Metalloproteinases (MMPs): Structural analogy to collagen cleavage sites enables competitive inhibition.

Pharmacokinetic Properties

Early ADME (Absorption, Distribution, Metabolism, Excretion) data indicate:

-

LogP: 1.2 (predicted), suggesting moderate lipophilicity.

-

Plasma Protein Binding: 85% (estimated), indicating high circulation retention.

Future Directions and Challenges

Unresolved Questions

-

Isomer-Specific Bioactivity: Differential effects of cis vs. trans isomers remain unexplored .

-

Scalable Synthesis: Current methods lack cost-effectiveness for industrial-scale production.

Recommended Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume